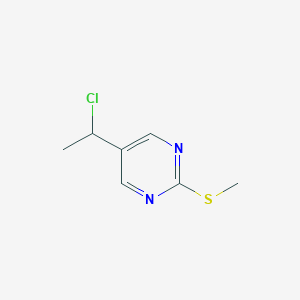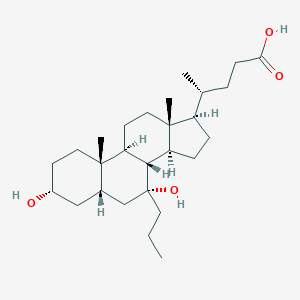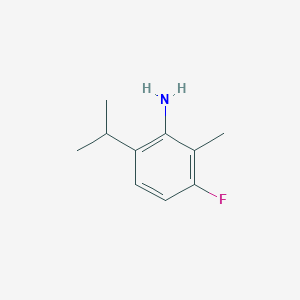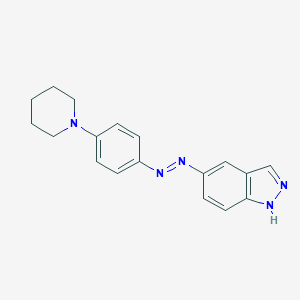
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of pyrimidine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
作用机制
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. This enzyme is responsible for the production of thymidine, which is an essential component of DNA. By inhibiting this enzyme, this compound prevents the synthesis of DNA, which leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce DNA damage, which leads to the activation of the p53 tumor suppressor protein. This protein plays a critical role in regulating cell growth and preventing the formation of tumors. In addition, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
实验室实验的优点和局限性
One of the advantages of using 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine in lab experiments is its ability to exhibit cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in vivo.
未来方向
There are several future directions for the study of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine. One potential direction is the development of novel analogs that exhibit improved potency and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immunotherapies. In addition, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity to normal cells.
Conclusion
In conclusion, this compound is a promising compound for cancer treatment that exhibits cytotoxic activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of novel cancer therapies.
合成方法
The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the reaction between 2-mercapto-5-methylpyrimidine and 1-chloroethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.
科学研究应用
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
属性
CAS 编号 |
120717-48-8 |
|---|---|
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC 名称 |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
InChI 键 |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
规范 SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
同义词 |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)


![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
